N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-fluoro-5-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-fluoro-5-(trifluoromethyl)benzamide, also known as 'Compound A', is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Compound A involves the inhibition of a protein called Hsp90 (heat shock protein 90). Hsp90 is a chaperone protein that plays a critical role in the folding, stabilization, and activation of various client proteins, including oncogenic proteins and inflammatory mediators. By inhibiting Hsp90, Compound A leads to the degradation of these client proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound A are primarily mediated through its inhibition of Hsp90. This leads to the degradation of various client proteins, which in turn affects various cellular processes, including cell growth, apoptosis, inflammation, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Compound A is its specificity towards Hsp90, which makes it a promising candidate for targeted therapy. However, its limited solubility and stability in aqueous solutions can pose a challenge in lab experiments. Moreover, the high cost of synthesis and lack of commercial availability can also limit its use in research.
Zukünftige Richtungen
Future research on Compound A should focus on elucidating its mechanism of action in various diseases and identifying its potential therapeutic targets. Moreover, efforts should be made to improve its solubility and stability in aqueous solutions, which can enhance its applicability in lab experiments. Additionally, further studies should be conducted to evaluate its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of Compound A involves a series of chemical reactions starting from the commercially available 2-fluoro-5-(trifluoromethyl)benzoic acid. The detailed synthesis method involves the use of various reagents and catalysts, which are beyond the scope of this paper.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, Compound A has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been demonstrated to induce apoptosis (programmed cell death) in cancer cells.
In inflammation research, Compound A has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases. In autoimmune disorders, Compound A has been shown to suppress the activity of immune cells that attack the body's own tissues.
Eigenschaften
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-fluoro-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O2/c1-12(2,11(18)21)6-19-10(20)8-5-7(13(15,16)17)3-4-9(8)14/h3-5H,6H2,1-2H3,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQVXUQQSNFWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=C1)C(F)(F)F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.